

# 5-(bromomethyl)-2-nitroPyridine CAS number 448968-52-3

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-(bromomethyl)-2-nitroPyridine

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An In-depth Technical Guide to **5-(bromomethyl)-2-nitroPyridine** (CAS: 448968-52-3)

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**Date: January 1, 2026**

## Abstract

**5-(bromomethyl)-2-nitroPyridine** is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.<sup>[1]</sup> Its structure, featuring a reactive bromomethyl group and an electron-withdrawing nitro group on a pyridine scaffold, makes it a versatile building block for synthesizing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a detailed synthetic protocol, characterization data, reactivity profile, and key applications, with a focus on its role in the development of kinase inhibitors.<sup>[1]</sup> All methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in its effective utilization.

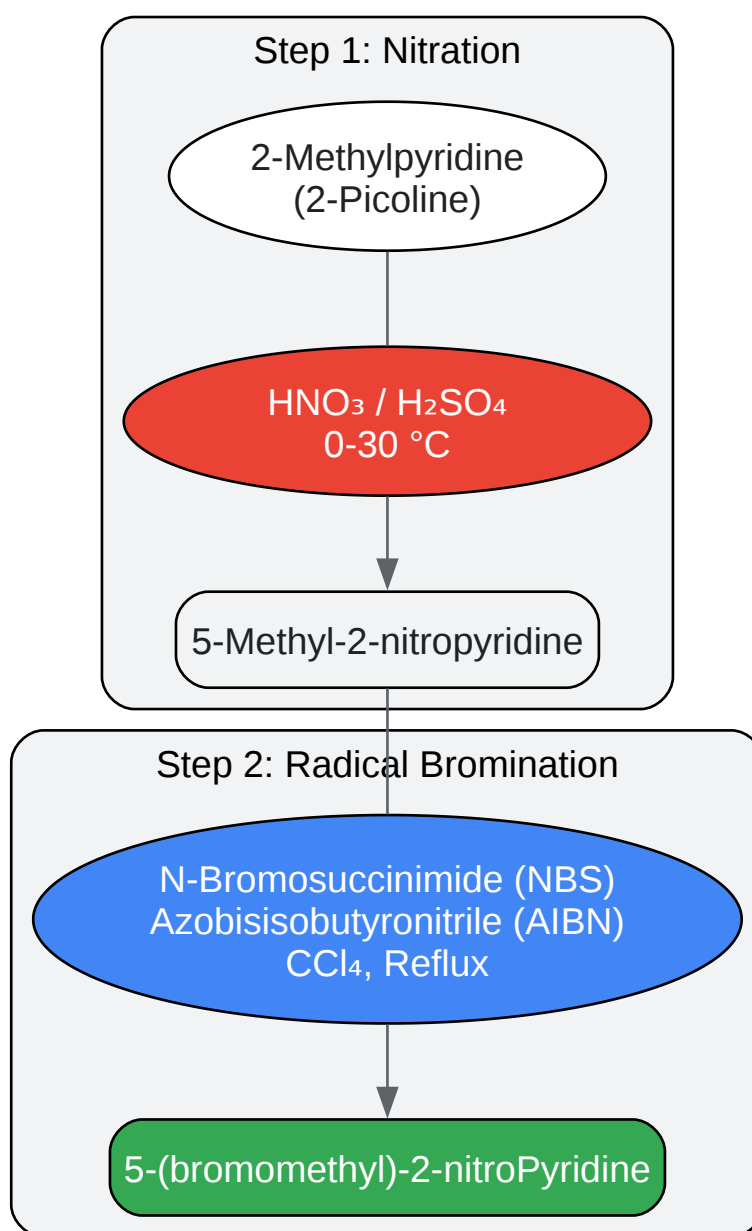
## Physicochemical and Structural Properties

**5-(bromomethyl)-2-nitroPyridine** is an organic compound that serves as a valuable reagent in various synthetic applications, particularly within the pharmaceutical industry.<sup>[1]</sup> Its core structure consists of a pyridine ring substituted with a nitro group at the 2-position and a bromomethyl group at the 5-position.

Property	Value	Source(s)
CAS Number	448968-52-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	217.02 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Predicted Boiling Point	367.8 ± 27.0 °C	<a href="#">[1]</a>
Predicted Density	1.750 ± 0.06 g/cm <sup>3</sup>	<a href="#">[1]</a>
Storage Conditions	Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)	<a href="#">[1]</a> <a href="#">[3]</a>
IUPAC Name	5-(bromomethyl)-2-nitropyridine	<a href="#">[2]</a>

## Synthesis Pathway and Experimental Protocols

The synthesis of **5-(bromomethyl)-2-nitroPyridine** is most effectively achieved via a two-step process starting from commercially available 2-methyl-5-nitropyridine. This precursor is first synthesized by the nitration of 2-methylpyridine (2-picoline). The subsequent step involves a regioselective radical bromination of the methyl group.



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*Fig. 1: Two-step synthesis of 5-(bromomethyl)-2-nitropyridine.*

## Protocol 2.1: Synthesis of 2-Methyl-5-nitropyridine (Precursor)

This procedure is adapted from the standard nitration of picoline.[4] The nitrating mixture (H<sub>2</sub>SO<sub>4</sub>/HNO<sub>3</sub>) generates the nitronium ion (NO<sub>2</sub><sup>+</sup>), an electrophile. The pyridine ring is electron-deficient, but the methyl group is a weak activator, directing the substitution. Steric

hindrance at positions closer to the methyl group and the electronic directing effects favor nitration at the 5-position.

#### Materials:

- 2-Methylpyridine (2-picoline)
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Ice
- Sodium Hydroxide (NaOH) solution, dilute
- Dichloromethane

#### Procedure:

- In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 2-methylpyridine to concentrated sulfuric acid while maintaining the temperature below 10 °C.
- Cool the mixture to 0 °C.
- Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
- Add the nitrating mixture dropwise to the 2-methylpyridine solution, ensuring the temperature does not exceed 30 °C.[4]
- After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
- Carefully pour the reaction mixture onto crushed ice.
- Neutralize the solution by slowly adding a dilute sodium hydroxide solution until the pH is approximately 10.[5][6]

- Extract the aqueous layer multiple times with dichloromethane.[5][6]
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methyl-5-nitropyridine, typically as a brown or pale yellow solid.[4][5]

## Protocol 2.2: Synthesis of 5-(bromomethyl)-2-nitroPyridine

This reaction follows a free-radical chain mechanism. Azobisisobutyronitrile (AIBN) acts as the radical initiator, which, upon heating, decomposes to form nitrogen gas and two cyanoisopropyl radicals. These radicals abstract a bromine atom from N-Bromosuccinimide (NBS) to generate a bromine radical. The bromine radical then abstracts a hydrogen atom from the methyl group of 5-methyl-2-nitropyridine to form a stabilized benzylic-type radical, which then reacts with another molecule of NBS to yield the desired product and a succinimidyl radical, propagating the chain.

### Materials:

- 2-Methyl-5-nitropyridine
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (CCl<sub>4</sub>), anhydrous
- Nitrogen gas supply

### Procedure:

- To a solution of 2-methyl-5-nitropyridine in carbon tetrachloride, add N-bromosuccinimide (1.0 eq) and a catalytic amount of AIBN (e.g., 0.05 eq).[7]
- Fit the reaction flask with a condenser and flush the system with nitrogen.

- Heat the reaction mixture to reflux (approx. 77 °C for CCl<sub>4</sub>) and stir under a nitrogen atmosphere.<sup>[7]</sup>
- Monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.<sup>[7]</sup>
- Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
- Filter the mixture to remove the precipitated succinimide.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
- Concentrate the solution in vacuo to yield the crude product, which can be further purified by recrystallization or column chromatography.

## Spectroscopic Characterization

Confirming the identity and purity of **5-(bromomethyl)-2-nitroPyridine** is critical. While a dedicated public spectrum for this specific CAS number is not readily available, the expected NMR chemical shifts can be predicted based on the analysis of structurally similar compounds such as 5-bromo-2-nitropyridine and other substituted pyridines.

Data Type	Expected Observations
$^1\text{H}$ NMR	A singlet for the two bromomethyl protons ( $\text{CH}_2\text{Br}$ ), expected around $\delta$ 4.5-4.8 ppm. Three aromatic protons on the pyridine ring, appearing as distinct multiplets or doublets in the $\delta$ 7.5-9.0 ppm region, consistent with a 2,5-disubstituted pyridine pattern.
$^{13}\text{C}$ NMR	A signal for the bromomethyl carbon ( $\text{CH}_2\text{Br}$ ) around $\delta$ 30-35 ppm. Signals for the pyridine ring carbons between $\delta$ 120-160 ppm. The carbon bearing the nitro group (C2) would be significantly deshielded.
Mass Spec.	The molecular ion peak $[\text{M}]^+$ corresponding to the calculated molecular weight (217.02 g/mol), with a characteristic isotopic pattern for a molecule containing one bromine atom ( $[\text{M}]^+$ and $[\text{M}+2]^+$ in an approximate 1:1 ratio).

## Reactivity and Synthetic Applications

The synthetic utility of **5-(bromomethyl)-2-nitroPyridine** is primarily dictated by the high reactivity of the bromomethyl group, which functions as a potent electrophile.

*Fig. 2: General  $\text{S}_{\text{N}}2$  reactivity with nucleophiles. (Note: Generic product image used for illustration)*

## Nucleophilic Substitution

The carbon of the bromomethyl group is highly susceptible to attack by a wide range of nucleophiles in a classic  $\text{S}_{\text{N}}2$  (bimolecular nucleophilic substitution) reaction.<sup>[8]</sup> This allows for the straightforward introduction of various functional groups.

- **With Amines:** Reaction with primary or secondary amines yields the corresponding substituted aminomethylpyridines. This is a fundamental step in building larger molecules, often used to link the pyridine core to other pharmacophores.

- With Thiols: Thiolates readily displace the bromide to form thioethers.
- With Alcohols/Phenols: In the presence of a base, alkoxides or phenoxides can be used to form ethers.

## Application in Drug Discovery: CDK Inhibitors

A primary application of **5-(bromomethyl)-2-nitroPyridine** is as a key intermediate in the synthesis of pyrimidine derivatives and related heterocycles that function as Cyclin-Dependent Kinase (CDK) inhibitors.<sup>[1]</sup> CDKs are crucial enzymes that regulate cell cycle progression, and their inhibition is a validated therapeutic strategy for treating various cancers.<sup>[1]</sup> The compound is used to construct the core scaffold of these inhibitors, which are designed to fit into the ATP-binding pocket of the kinase.

## Handling, Storage, and Safety

While a specific Safety Data Sheet (SDS) for **5-(bromomethyl)-2-nitroPyridine** is not widely published, safety protocols can be inferred from related halo-nitro-aromatic compounds like 5-bromo-2-nitropyridine.<sup>[9][10][11][12]</sup> These compounds are generally classified as irritants and are harmful if swallowed or in contact with skin.<sup>[10][13]</sup>

### Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.<sup>[12][13]</sup>
- Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. A complete suit protecting against chemicals may be necessary for large-scale handling.<sup>[13]</sup>
- Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.<sup>[10][11]</sup>

### Handling and Storage:

- Avoid contact with skin, eyes, and clothing.<sup>[9]</sup>
- Wash hands thoroughly after handling.<sup>[13]</sup>
- Store in a tightly sealed container in a cool, dry, and well-ventilated place.<sup>[9][13]</sup>



- The recommended storage is at 2-8°C under an inert gas (e.g., nitrogen or argon) to prevent degradation.[1][3]

#### First Aid Measures:

- If Inhaled: Move the person to fresh air.[11][12]
- In Case of Skin Contact: Immediately wash off with soap and plenty of water.[11][12]
- In Case of Eye Contact: Rinse cautiously with water for several minutes.[11][12]
- If Swallowed: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[11][13]

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- To cite this document: BenchChem. [5-(bromomethyl)-2-nitroPyridine CAS number 448968-52-3]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1442420#5-bromomethyl-2-nitropyridine-cas-number-448968-52-3]

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